2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(4-ethylphenyl)-2-phenylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-2-14-8-10-15(11-9-14)17-12-18(21-19(24)13-20)23(22-17)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHSWOPUFDOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Characteristics and Structure
2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is characterized by a molecular formula of C19H18ClN3O and a molecular weight of 339.82 g/mol. The structure features a pyrazole core with a 4-ethylphenyl group at position 3, a phenyl group at position 1, and a chloroacetamide moiety at position 5. Understanding the structural features is essential for developing effective synthesis strategies.
General Synthetic Approaches
The preparation of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically follows one of several general synthetic pathways outlined below.
Retrosynthetic Analysis
The primary retrosynthetic disconnections for this compound suggest two main approaches:
- Acylation of the pre-formed pyrazole amine with 2-chloroacetyl chloride
- Formation of the pyrazole core followed by subsequent functionalization
Both approaches have distinct advantages depending on the availability of starting materials and desired reaction conditions.
Specific Preparation Methods
Direct Acylation Method
The most straightforward approach involves the acylation of 5-amino-3-(4-ethylphenyl)-1-phenyl-1H-pyrazole with 2-chloroacetyl chloride. This method is analogous to the synthesis of similar pyrazole-based acetamides described in the literature.
Procedure
- To a stirred solution of 5-amino-3-(4-ethylphenyl)-1-phenyl-1H-pyrazole (10 mmol) in tetrahydrofuran (THF) (20 ml), 2-chloroacetyl chloride (10 mmol) is added dropwise at 0–5°C.
- The reaction mixture is maintained at low temperature during the addition, using an ice-salt bath for cooling.
- After the addition is complete, the reaction is allowed to stand for 2-3 hours at room temperature.
- The resulting precipitate is filtered and washed with cold THF.
- Purification is achieved through recrystallization from ethanol.
This method has been successfully employed for synthesizing structurally related compounds such as 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, with good yields.
Pyrazole Formation Followed by Acylation
An alternative approach involves the synthesis of the pyrazole core followed by acylation of the amino group.
Preparation of Pyrazole Core
The 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine can be synthesized through a one-pot method adapted from procedures described by Heller et al.:
- Synthesis of 1,3-diketone intermediates from appropriate starting materials
- Conversion of the 1,3-diketones into pyrazoles in situ using hydrazine derivatives
- Formation of the 5-amino functionality through appropriate transformations
Subsequent Acylation
Once the pyrazole core is formed, acylation with 2-chloroacetyl chloride proceeds under basic conditions:
- The 5-amino-pyrazole derivative is dissolved in an appropriate solvent (typically THF or DMF)
- A base (triethylamine, sodium ethoxide, or potassium carbonate) is added
- 2-chloroacetyl chloride is introduced dropwise at controlled temperature
- The reaction is allowed to proceed until completion (monitored by TLC)
- Standard workup and purification procedures follow
N-Alkylation Approach
For some related compounds, an N-alkylation approach has been utilized:
- Using sodium hydride and the appropriate alkyl halides at room temperature
- Converting the resulting intermediates to the desired products through subsequent reactions
This approach may be adapted for the preparation of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide with appropriate modifications.
Optimization of Reaction Conditions
Various reaction parameters significantly impact the yield and purity of the final product. Table 1 summarizes the key reaction conditions that have been investigated for similar compounds and their potential application to the synthesis of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide.
Table 1: Optimized Reaction Conditions for Acylation Step
The careful control of these reaction conditions is essential for achieving high yields and product purity. Temperature control is particularly crucial during the addition phase to minimize side reactions.
Purification and Characterization
Purification Techniques
The crude 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically requires purification, which can be achieved through:
- Recrystallization from ethanol or ethanol/DMF mixtures
- Column chromatography using appropriate solvent systems
- Precipitation and filtration methods
For analytical-grade purity, multiple recrystallization steps may be necessary to achieve >95% purity.
Characterization Data
Table 2 presents the expected characterization data for 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide, compiled from data for similar compounds.
Comparative Analysis of Preparation Methods
Different synthetic routes offer varying advantages in terms of yield, purity, scalability, and resource requirements. Table 3 provides a comparative analysis of the main preparation methods.
Table 3: Comparison of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in the acetamide moiety is highly reactive toward nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group.
Key Findings:
-
Amine Substitution : Reaction with primary or secondary amines (e.g., piperazine, aniline derivatives) replaces the chlorine atom, forming N-substituted acetamides. This reaction is typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K
CO
) at 60–80°C . -
Thiol Substitution : Treatment with thiols (e.g., thiourea, mercaptoethanol) yields thioacetamide derivatives, often under milder conditions (room temperature, ethanol solvent) .
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine Substitution | Piperidine, K | |||
| CO | ||||
| , reflux | N-(Piperidinyl)acetamide derivative | 72% | ||
| Thiol Substitution | Thiourea, EtOH, RT | Thioacetamide analog | 65% |
Heterocycle Formation via Cyclocondensation
The pyrazole ring and acetamide group participate in cyclization reactions to form fused heterocyclic systems, such as thienopyridines or pyrazolo-pyrimidines.
Key Findings:
-
Thieno[2,3-b]pyridine Synthesis : Reaction with carbon disulfide (CS
) and malononitrile in the presence of sodium ethoxide generates thienopyridine derivatives . -
Pyrazolo-pyrimidine Formation : Condensation with amidines or guanidines under basic conditions yields pyrimidine-fused pyrazoles .
Example Reaction Table
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-chloroacetic acid and the corresponding pyrazole amine .
-
Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of acetic acid and the free amine .
Example Reaction Table
Cross-Coupling Reactions
The pyrazole ring’s aromatic system enables participation in palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh
)
and Na
CO
introduces aryl groups at the pyrazole C-4 position .
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(PPh | |||
| ) | ||||
| , Na | ||||
| CO | ||||
| , dioxane, 90°C | 4-(4-Methoxyphenyl)pyrazole derivative | 68% |
Oxidation and Reduction
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies :
- A study demonstrated its effectiveness against breast cancer cells (MCF7) with IC50 values around 1.88 µM.
- Other studies reported activity against lung cancer (A549) and liver cancer (HepG2), with IC50 values varying based on structural modifications.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.74 mg/mL |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Table 2: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazolo derivatives in clinical settings:
- One study evaluated the efficacy of a related compound, showing promising results in reducing tumor size in animal models.
- Another highlighted the compound's role in lowering inflammatory markers in induced models of inflammation.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Structural Variations
Table 1: Key Structural Features of Pyrazole Derivatives
Key Observations :
- The 4-chlorophenyl and 3,4-dichlorophenyl groups further increase reactivity via electron withdrawal .
- Lipophilicity : The 4-ethylphenyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. Bulkier substituents (e.g., isopropyl in sc-342256) may hinder diffusion .
- Steric Effects : Methyl and ethyl groups (e.g., in compound 3b and the target) introduce minimal steric hindrance compared to dichlorophenyl or isopropyl derivatives, favoring tighter binding in enzyme active sites .
Crystallographic and Conformational Differences
- Dihedral Angles : The target compound’s 4-ethylphenyl group likely results in a dihedral angle distinct from analogs. For example, 2-chloro-N-[1-(4-ClPh)-3-CN-1H-pyrazol-5-yl]acetamide exhibits a dihedral angle of 30.7° between pyrazole and benzene rings due to steric clashes from the trifluoromethyl group in related structures .
- Hydrogen Bonding: Analogs with cyano or carboxamide groups (e.g., compound 3b) form intermolecular N–H···O and C–H···N bonds, stabilizing crystal lattices. The target’s chloroacetamide may participate in similar interactions but with altered packing efficiency .
Biological Activity
2-Chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide (CAS No. 956453-59-1) is a synthetic organic compound belonging to the class of acetamides. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is CHClNO, with a molecular weight of 339.82 g/mol. The structure features a pyrazole ring, which is significant for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 339.82 g/mol |
| CAS Number | 956453-59-1 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-ethylphenylhydrazine, followed by cyclization with phenylhydrazine. Common solvents include methanol or ethanol under reflux conditions to ensure complete conversion.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide. In vitro evaluations demonstrated significant activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains.
- Biofilm Inhibition: It effectively inhibited biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been investigated. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which may contribute to their therapeutic efficacy in inflammatory diseases.
The mechanism by which 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and microbial resistance.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives for their antimicrobial properties, identifying several compounds with significant activity against pathogenic bacteria .
- Anti-inflammatory Assessment : Research focused on the anti-inflammatory potential of pyrazole compounds showed promising results in reducing inflammation markers in vitro .
- Cytotoxicity Studies : Investigations into cytotoxic effects revealed that certain derivatives displayed potent antitumor activity, indicating a broader therapeutic application for pyrazole-based compounds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | THF, 0–5°C, 2 h | 72–85 | >95% |
| 2 | EtOAc/Hexane (1:3) | 65 | 98% |
Advanced: How can reaction conditions be optimized to mitigate competing side-reactions during synthesis?
Methodological Answer:
Competing side-reactions (e.g., over-acylation or ring-opening) are minimized by:
- Temperature Control: Maintaining 0–5°C during acylation to suppress thermal degradation .
- Stoichiometric Precision: Using a 1:1 molar ratio of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine to 2-chloroacetyl chloride to avoid excess reagent side-products .
- Solvent Selection: Polar aprotic solvents (e.g., THF or DMF) enhance reactivity while stabilizing intermediates .
Advanced kinetic studies (e.g., in situ NMR monitoring) can track intermediate formation and guide time-sensitive quenching .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR: Distinct signals for pyrazole protons (δ 6.7–7.9 ppm), ethylphenyl substituents (δ 1.2–1.4 ppm for CH₃), and acetamide NH (δ 10.2–10.5 ppm) .
- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-Cl stretch) .
- LC-MS: Molecular ion peak matching the exact mass (e.g., m/z 381.8 for [M+H]⁺) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides:
- Bond Length/Angle Precision: Confirms planarity of the pyrazole ring and spatial orientation of substituents .
- Hydrogen Bonding Analysis: Identifies intermolecular interactions (e.g., N-H···O=C) influencing crystal packing .
Example Workflow:
Crystallization: Use slow evaporation in ethanol/dichloromethane (1:1).
Data Collection: At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
Refinement: SHELXL-2018 for thermal parameters and disorder modeling .
Advanced: What strategies validate the compound’s stability under biological assay conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) for 24–72 h, monitoring degradation via HPLC .
- Mass Spectrometry: Detect hydrolysis products (e.g., free pyrazole amine or chloroacetic acid derivatives) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C suggests robustness) .
Q. Table 2: Stability Profile in Aqueous Media
| pH | Temperature (°C) | % Degradation (24 h) |
|---|---|---|
| 7.4 | 37 | <5% |
| 9.0 | 25 | 15% |
Basic: What are the documented biological targets or activities of structurally analogous pyrazole-acetamide derivatives?
Methodological Answer:
Analogous compounds show:
- Kinase Inhibition: Pyrazole-acetamides target ATP-binding pockets in kinases (e.g., JAK2 or EGFR) via H-bonding with acetamide carbonyl .
- Antimicrobial Activity: Chloro-substituted derivatives disrupt bacterial cell wall synthesis (MIC values: 2–8 µg/mL against S. aureus) .
Note: Target validation requires in vitro enzyme assays (e.g., fluorescence polarization) and in silico docking (AutoDock Vina) .
Advanced: How can computational modeling predict SAR (Structure-Activity Relationships) for this compound?
Methodological Answer:
- Docking Studies: Use PyRx or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on the chloroacetamide group’s electrostatic contributions .
- QSAR Models: Train datasets with IC₅₀ values of analogs to correlate substituent electronegativity (Cl, ethyl) with activity .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding mode retention .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Challenge: Co-elution of unreacted pyrazole amine with product.
- Solution: Gradient elution (5→40% ethyl acetate in hexane) on silica gel. Confirm purity via TLC (Rf = 0.3 in 1:3 EtOAc/Hexane) .
Advanced: How do solvent polarity and hydrogen-bonding networks influence crystallization outcomes?
Methodological Answer:
- Polar Solvents (DMF/Water): Promote needle-like crystals via strong H-bonding .
- Nonpolar Solvents (Hexane): Yield blocky crystals with van der Waals-dominated packing .
Graph-set analysis (Etter’s notation) categorizes H-bond motifs (e.g., R₂²(8) rings) for reproducibility .
Advanced: What analytical methods resolve discrepancies in reported spectral data for this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Resolve ambiguous LC-MS peaks (e.g., distinguish [M+H]⁺ from adducts).
- 2D NMR (HSQC, HMBC): Assign overlapping aromatic signals (e.g., pyrazole vs. phenyl protons) .
- Cross-Validation: Compare data with structurally characterized analogs in crystallographic databases (CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
